Methyl benzo[d]oxazole-6-carboxylate
Overview
Description
“Methyl benzo[d]oxazole-6-carboxylate” is a chemical compound with the molecular formula C9H7NO3 . It is a member of the class of 1,3-benzoxazoles .
Molecular Structure Analysis
Oxazoles, including “Methyl benzo[d]oxazole-6-carboxylate”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazole derivatives have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Scientific Research Applications
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Chemical Synthesis
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Pharmaceutical Research
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Biological Activities of Oxazole Derivatives
- Oxazole derivatives, which can be synthesized from Methyl benzo[d]oxazole-6-carboxylate, have been found to have a wide spectrum of biological activities .
- These activities include antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant effects .
- The methods of application or experimental procedures would involve the synthesis of various oxazole derivatives and their subsequent testing in relevant biological assays .
- The outcomes of this research could potentially lead to new treatments for a variety of conditions, although specific results or quantitative data were not available in the sources I found .
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Treatment of Nerve Function Loss
- Benzo[d]oxazole derivatives, which can be synthesized from Methyl benzo[d]oxazole-6-carboxylate, have been used to treat interval loss of nerve function .
- The methods of application or experimental procedures would involve the synthesis of specific benzo[d]oxazole derivatives and their use in relevant therapeutic contexts .
- The outcomes of this application could potentially lead to improved treatments for nerve function loss, although specific results or quantitative data were not available in the sources I found .
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Antimicrobial Activities
- Oxazole derivatives, which can be synthesized from Methyl benzo[d]oxazole-6-carboxylate, have been found to have antimicrobial potential .
- These compounds were synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans .
- The methods of application or experimental procedures would involve the synthesis of various oxazole derivatives and their subsequent testing in relevant biological assays .
- The outcomes of this research could potentially lead to new treatments for a variety of microbial infections, although specific results or quantitative data were not available in the sources I found .
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Treatment of Alzheimer’s Disease
- Benzo[d]imidazo[2,1-b]thiazoles, which can be synthesized from Methyl benzo[d]oxazole-6-carboxylate, have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .
- The methods of application or experimental procedures would involve the synthesis of specific benzo[d]imidazo[2,1-b]thiazole derivatives and their use in relevant therapeutic contexts .
- The outcomes of this application could potentially lead to improved treatments for Alzheimer’s disease, although specific results or quantitative data were not available in the sources I found .
Safety And Hazards
Future Directions
Oxazole derivatives, including “Methyl benzo[d]oxazole-6-carboxylate”, continue to draw the attention of researchers due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .
properties
IUPAC Name |
methyl 1,3-benzoxazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZBJGJDALUIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615834 | |
Record name | Methyl 1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[d]oxazole-6-carboxylate | |
CAS RN |
1305711-40-3 | |
Record name | 6-Benzoxazolecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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